N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 1040667-88-6
VCID: VC11968332
InChI: InChI=1S/C19H24FN3O3S2/c20-15-6-9-17(10-7-15)28(25,26)23-19-22-16(13-27-19)8-11-18(24)21-12-14-4-2-1-3-5-14/h6-7,9-10,13-14H,1-5,8,11-12H2,(H,21,24)(H,22,23)
SMILES: C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H24FN3O3S2
Molecular Weight: 425.5 g/mol

N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

CAS No.: 1040667-88-6

Cat. No.: VC11968332

Molecular Formula: C19H24FN3O3S2

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide - 1040667-88-6

Specification

CAS No. 1040667-88-6
Molecular Formula C19H24FN3O3S2
Molecular Weight 425.5 g/mol
IUPAC Name N-(cyclohexylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Standard InChI InChI=1S/C19H24FN3O3S2/c20-15-6-9-17(10-7-15)28(25,26)23-19-22-16(13-27-19)8-11-18(24)21-12-14-4-2-1-3-5-14/h6-7,9-10,13-14H,1-5,8,11-12H2,(H,21,24)(H,22,23)
Standard InChI Key UESCJMSTMGYXTH-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide comprises three distinct structural domains:

  • A cyclohexylmethyl group attached to the amide nitrogen, contributing hydrophobicity and conformational rigidity.

  • A thiazole ring substituted at the 2-position with a 4-fluorobenzenesulfonamide group, enhancing electronic interactions with biological targets.

  • A propanamide linker that bridges the thiazole and cyclohexylmethyl moieties, optimizing spatial orientation for receptor binding.

The IUPAC name, N-(cyclohexylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide, reflects this arrangement.

Physicochemical Characteristics

While detailed physical properties such as melting point, boiling point, and solubility remain unreported in available literature, the compound’s logP value (a measure of lipophilicity) can be inferred from its structural components. The cyclohexylmethyl group likely increases lipid solubility, whereas the sulfonamide and thiazole groups introduce polar interactions. These properties influence its pharmacokinetic behavior, including membrane permeability and metabolic stability.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1040667-88-6
Molecular FormulaC₁₉H₂₄FN₃O₃S₂
Molecular Weight425.5 g/mol
IUPAC NameN-(cyclohexylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Storage RecommendationsRoom temperature, inert atmosphere

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves multi-step reactions requiring precise control over temperature, catalysts, and reagent stoichiometry. A proposed route includes:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole core.

  • Sulfonamide Introduction: Reaction of the thiazole intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.

  • Propanamide Linkage: Coupling the sulfonamide-thiazole intermediate with cyclohexylmethylamine using carbodiimide-based coupling agents.

Optimization Challenges

Key challenges include minimizing side reactions during sulfonamide incorporation and improving yields in the final amidation step. Catalysts such as 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) are often employed to enhance efficiency. Purification typically involves column chromatography or recrystallization to achieve >95% purity, as required for pharmacological studies.

Biological Activity and Pharmacological Mechanisms

TRPV1 Receptor Antagonism

The compound exhibits potent TRPV1 antagonism, a receptor implicated in nociception and inflammatory pain. By binding to TRPV1’s allosteric sites, it inhibits capsaicin-induced calcium influx, a mechanism validated in in vitro neuronal models. Comparative studies with sulfonamidopyridine derivatives reveal that the thiazole ring’s electron-rich environment enhances binding affinity, potentially offering superior analgesic efficacy to first-generation antagonists.

Table 2: Biological Activities and Mechanisms

ActivityMechanismTarget Organism/Cell Type
TRPV1 AntagonismAllosteric receptor inhibitionNeuronal cells
Antimicrobial InhibitionDHPS enzyme blockadeGram-positive bacteria

Therapeutic Applications

Pain Management

Chronic pain conditions, such as neuropathic pain and osteoarthritis, represent primary targets. Preclinical models indicate that TRPV1 antagonists reduce hyperalgesia without affecting motor function, a critical advantage over opioids.

Infection Control

In an era of rising antibiotic resistance, the compound’s sulfonamide group offers a scaffold for developing narrow-spectrum agents. Structure-activity relationship (SAR) studies could optimize selectivity against resistant Staphylococcus aureus strains.

Research and Development Status

Preclinical Studies

Current research focuses on pharmacokinetic profiling, including bioavailability and half-life determination. Early-stage in vivo trials in rodent models aim to validate analgesic efficacy and dose-response relationships.

Future Directions

  • SAR Optimization: Modifying the cyclohexylmethyl group to improve blood-brain barrier penetration.

  • Combination Therapies: Pairing with existing antimicrobials to amplify efficacy against multidrug-resistant pathogens.

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